Aspirin-Triggered Resolvin D1 (AT-RvD1) is an endogenous lipid mediator biosynthesized from docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid. [] It is classified as a specialized pro-resolving mediator (SPM) belonging to the D-series resolvins. [, , ] AT-RvD1 is produced during the resolution phase of acute inflammation and plays a crucial role in promoting the return to tissue homeostasis. [, , ] Its potent anti-inflammatory and pro-resolving properties have made it a subject of extensive research for its potential therapeutic applications in various inflammatory diseases. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Resolvin D1 is primarily synthesized from docosahexaenoic acid through enzymatic processes involving lipoxygenases. The key enzymes involved in its biosynthesis include 15-lipoxygenase and 5-lipoxygenase, which facilitate the conversion of docosahexaenoic acid into various resolvins, including Resolvin D1 . This synthesis occurs in various tissues, including human leukocytes and during inflammatory responses in different biological systems .
AT-Resolvin D1 belongs to a class of compounds known as resolvins, which are specialized pro-resolving mediators. These mediators are critical for resolving inflammation and promoting tissue healing. Resolvin D1 specifically is classified under the resolvins derived from docosahexaenoic acid, which are known for their potent anti-inflammatory effects .
The synthesis of Resolvin D1 can be achieved through both natural biosynthetic pathways and total organic synthesis. The natural biosynthesis involves the enzymatic conversion of docosahexaenoic acid by lipoxygenases under physiological conditions. For synthetic approaches, several methods have been developed:
Resolvin D1 has a complex molecular structure characterized by three hydroxy groups and several double bonds. Its chemical formula is , with a molecular weight of approximately 344.49 g/mol. The stereochemistry of Resolvin D1 is defined as 7S, 8R, 17S-trihydroxy-docosa-4Z, 7Z, 9E, 11Z, 13Z, 15Z-heptaenoic acid.
Resolvin D1 participates in various biochemical reactions that underscore its role as a signaling molecule:
The chemical reactions involving Resolvin D1 are crucial for its function in modulating immune responses and facilitating tissue repair processes.
The mechanism of action of Resolvin D1 involves several key processes:
Data from various studies indicate that these mechanisms contribute significantly to the therapeutic potential of Resolvin D1 in inflammatory diseases.
Relevant data indicate that these properties influence its formulation for therapeutic applications.
AT-Resolvin D1 has numerous applications in scientific research and medicine:
AT-Resolvin D1 (AT-RvD1) biosynthesis initiates with docosahexaenoic acid (DHA) oxygenation. The enzyme 5-lipoxygenase (5-LOX) converts DHA into 17(S)-hydroperoxy-DHA (17S-HpDHA), a precursor for the 7,8(S,S)-epoxytetraene intermediate. This epoxide forms when 5-LOX catalyzes stereospecific peroxidation at C7, followed by epoxidation between C7–C8 [3] [5]. Cytochrome P450 (CYP450) isoforms further modulate this step by generating 16(S),17(S)-epoxyprotectin, which influences downstream resolvin diversity [5] [10]. Crucially, 5-LOX requires nuclear membrane translocation and calcium-dependent activation to access DHA substrates, a process facilitated by 5-LOX-activating protein (FLAP) [4] [9].
The 7,8(S,S)-epoxytetraene intermediate undergoes hydrolysis to AT-RvD1 primarily in human phagocytes. Neutrophils and M2 macrophages express soluble epoxide hydrolase (sEH), which opens the epoxide ring to form the trihydroxy structure of AT-RvD1 (7S,8R,17S-trihydroxy-docosahexaenoic acid) [3] [5]. In contrast, glutathione S-transferase (LTC4 synthase) diverts the same intermediate toward Resolvin Conjugate in Tissue Regeneration (RCTR1), a cysteinyl-SPM [5]. Cell-specific differences exist:
Table 1: Enzymatic Pathways for AT-RvD1 Biosynthesis
Enzyme | Role in AT-RvD1 Biosynthesis | Cell Type Specificity |
---|---|---|
5-LOX | Catalyzes 17S-HpDHA → 7,8(S,S)-epoxytetraene | Neutrophils, Macrophages |
sEH | Hydrolyzes epoxide to 7S,8R,17S-trihydroxy-DHA | M2 Macrophages, Neutrophils |
LTC4 Synthase | Diverts epoxide to RCTR1 conjugates | Platelets, Epithelial Cells |
FLAP | Substrate channel for 5-LOX (DHA only at high conc.) | M1 Macrophages |
Stereochemical precision in AT-RvD1 biosynthesis was proven using isotope tracing. Incubating human phagocytes with H₂¹⁸O during sEH-mediated hydrolysis resulted in ¹⁸O incorporation at C8 of AT-RvD1. This confirms that the oxygen atom at C8 originates from water, not molecular oxygen, and occurs via anti-nucleophilic attack during epoxide ring opening [3] [5]. Chiral chromatography validated exclusive 8R stereoconfiguration, essential for AT-RvD1’s bioactivity [5] [8].
Computational studies reveal how precursors bind enzymes:
Table 2: Stereochemical Evidence for AT-RvD1 Biosynthesis
Characteristic | Methodology | Key Finding |
---|---|---|
C8 Oxygen Source | H₂¹⁸O incubation + LC-MS³ | ¹⁸O incorporated at C8 (water-derived) |
8R Stereoconfiguration | Chiral chromatography/SPM-LC-MS | Exclusively 8R enantiomer in human phagocytes |
Epoxide Hydrolysis | sEH docking simulations | anti-Attack at C8 due to J-shaped bending |
5-LOX/FLAP Selectivity | Competitive binding assays | FLAP essential for AA; negligible for DHA |
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